molecular formula C15H31ClO2S B1610653 1-Pentadecanesulfonylchloride CAS No. 78235-11-7

1-Pentadecanesulfonylchloride

Cat. No.: B1610653
CAS No.: 78235-11-7
M. Wt: 310.9 g/mol
InChI Key: RAGGRKKVKFYFDN-UHFFFAOYSA-N
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Description

1-Pentadecanesulfonylchloride is an organic compound with the molecular formula C15H31ClO2S It is a sulfonyl chloride derivative, characterized by a long alkyl chain attached to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentadecanesulfonylchloride can be synthesized through the reaction of pentadecanol with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C15H31OH} + \text{ClSO3H} \rightarrow \text{C15H31SO2Cl} + \text{H2O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of the alcohol to the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where pentadecanol and chlorosulfonic acid are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Pentadecanesulfonylchloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form pentadecanesulfonic acid and hydrochloric acid. [ \text{C15H31SO2Cl} + \text{H2O} \rightarrow \text{C15H31SO3H} + \text{HCl} ]

Common Reagents and Conditions:

    Amines: React with this compound to form sulfonamides under mild conditions.

    Alcohols: React to form sulfonate esters, typically requiring a base such as pyridine to neutralize the hydrochloric acid formed.

    Thiols: React to form sulfonothioates, often in the presence of a base to facilitate the reaction.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

1-Pentadecanesulfonylchloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing the sulfonyl group into organic molecules, which can modify the physical and chemical properties of the target compounds.

    Biological Studies: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Material Science: Utilized in the preparation of surfactants and detergents due to its amphiphilic nature.

    Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-pentadecanesulfonylchloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby altering their chemical and physical properties.

Comparison with Similar Compounds

    Methanesulfonylchloride (CH3SO2Cl): A simpler sulfonyl chloride with a shorter alkyl chain.

    Ethanesulfonylchloride (C2H5SO2Cl): Another sulfonyl chloride with a slightly longer alkyl chain than methanesulfonylchloride.

    Octanesulfonylchloride (C8H17SO2Cl): A sulfonyl chloride with an intermediate-length alkyl chain.

Uniqueness: 1-Pentadecanesulfonylchloride is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are desired, such as in the formulation of surfactants and detergents. Additionally, the long alkyl chain can influence the solubility and reactivity of the compound in various solvents, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

pentadecane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGGRKKVKFYFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504904
Record name Pentadecane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78235-11-7
Record name Pentadecane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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